Petrobactin sulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

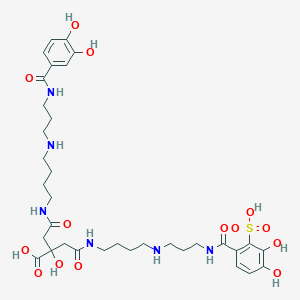

Petrobactin sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C34H50N6O14S and its molecular weight is 798.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Iron Acquisition in Marine Environments

Overview : Petrobactin sulfonate has been identified as an effective iron chelator, which is vital for the growth of marine bacteria in iron-deficient environments. The unique structure of this compound, featuring a sulfonated 3,4-dihydroxy aromatic ring, enhances its affinity for ferric ions compared to traditional siderophores.

Case Study : Research conducted on Marinobacter aquaeolei demonstrated that this bacterium produces multiple siderophores, including this compound, which effectively solubilizes iron from its surroundings. This capability is essential for microbial survival in oligotrophic marine ecosystems where iron is scarce .

Pathogenicity and Virulence in Bacillus anthracis

Overview : In pathogenic bacteria such as Bacillus anthracis, this compound serves as a critical virulence factor. The biosynthesis of petrobactin is mediated by the asb gene cluster, which is essential for the bacterium's ability to acquire iron during infection.

Case Study : Studies have shown that mutants of Bacillus anthracis lacking the asb operon exhibit significantly reduced virulence due to their inability to produce petrobactin. This highlights the importance of this compound in facilitating iron uptake during host infection, thereby contributing to the bacterium's pathogenicity .

Biotechnological Applications

Overview : The high affinity of this compound for ferric ions suggests potential applications in biotechnology, particularly in bioremediation and bioengineering.

Potential Use Cases :

- Bioremediation : Utilizing this compound to enhance the bioavailability of iron can support the growth of microorganisms that degrade pollutants in contaminated environments.

- Bioengineering : Its unique properties may be harnessed in designing biosensors or other applications where efficient metal ion capture is required.

Pharmaceutical Development

Overview : Given its role in iron acquisition and bacterial virulence, this compound could be explored as a target for new antimicrobial therapies.

Case Study : Research into the mechanisms of iron acquisition by Bacillus anthracis has led to considerations of inhibiting petrobactin production as a strategy to combat anthrax infections. This approach could potentially reduce the virulence of the pathogen by limiting its access to essential nutrients during infection .

Data Summary

属性

分子式 |

C34H50N6O14S |

|---|---|

分子量 |

798.9 g/mol |

IUPAC 名称 |

2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-4-[4-[3-[(3,4-dihydroxy-2-sulfobenzoyl)amino]propylamino]butylamino]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C34H50N6O14S/c41-24-9-7-22(19-26(24)43)31(47)39-17-5-13-35-11-1-3-15-37-27(44)20-34(51,33(49)50)21-28(45)38-16-4-2-12-36-14-6-18-40-32(48)23-8-10-25(42)29(46)30(23)55(52,53)54/h7-10,19,35-36,41-43,46,51H,1-6,11-18,20-21H2,(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,49,50)(H,52,53,54) |

InChI 键 |

QBIVVKGXMPVSSY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=C(C(=C(C=C2)O)O)S(=O)(=O)O)(C(=O)O)O)O)O |

同义词 |

petrobactin petrobactin sulfonate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。